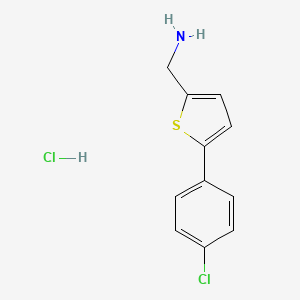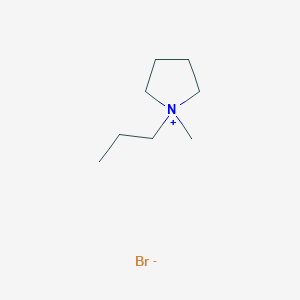
1-メチル-1-プロピルピロリジニウムブロミド
概要
説明
1-Methyl-1-propylpyrrolidinium bromide is a chemical compound that has gained attention in scientific research due to its potential use as an ionic liquid. Ionic liquids are salts that are liquid at room temperature and have unique properties that make them useful in various applications, such as catalysis, separation processes, and electrochemistry.
科学的研究の応用
イオン液体と熱特性
1-メチル-1-プロピルピロリジニウムブロミドは、イオン液体としての特性について研究されています。 研究は、密度、音速、動粘度、屈折率、モル等圧熱容量などの物理的特性に焦点を当てています 。これらの特性は、さまざまな温度で安定かつ予測可能な挙動が不可欠な熱管理システムおよび熱伝達流体における用途にとって重要です。
エネルギー貯蔵における電解質
この化合物は、エネルギー貯蔵、特にハイブリッドゲルポリマー電解質の開発においても関心を集めています 。従来の電解質系と比較して優れた熱特性により、より安全でエネルギー密度が高い固体リチウム二次電池に使用できる候補となっています。
Safety and Hazards
It is a cautionary substance, and risks cannot be excluded if handled inappropriately. Avoid contact with skin, inhalation, and ingestion. Rinse eyes thoroughly if exposed .
Future Directions
Research on 1-Methyl-1-propylpyrrolidinium bromide could explore its applications beyond redox flow batteries and investigate its potential in other fields .
作用機序
Target of Action
This compound belongs to the class of organic compounds known as n-alkylpyrrolidines . These compounds contain a pyrrolidine moiety that is substituted at the N1-position with an alkyl group .
Mode of Action
It is known that the compound interacts with its targets through its pyrrolidine moiety .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-1-propylpyrrolidinium bromide . For instance, the compound’s action may be influenced by temperature, as it is a solid at room temperature . .
生化学分析
Biochemical Properties
1-Methyl-1-propylpyrrolidinium bromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the formation of ionic bonds and hydrogen bonds, which can alter the enzyme’s activity and stability .
Cellular Effects
1-Methyl-1-propylpyrrolidinium bromide has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-1-propylpyrrolidinium bromide involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission . This inhibition occurs through the formation of ionic bonds between the compound and the enzyme’s active site, preventing substrate binding and catalysis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1-propylpyrrolidinium bromide can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to moisture can lead to its degradation, affecting its long-term efficacy and cellular function.
Dosage Effects in Animal Models
The effects of 1-Methyl-1-propylpyrrolidinium bromide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including hepatotoxicity and neurotoxicity . These effects are often dose-dependent, with higher doses leading to more severe outcomes.
Metabolic Pathways
1-Methyl-1-propylpyrrolidinium bromide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in these pathways .
Transport and Distribution
The transport and distribution of 1-Methyl-1-propylpyrrolidinium bromide within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes through active transport mechanisms and can accumulate in specific tissues, affecting its localization and activity .
Subcellular Localization
1-Methyl-1-propylpyrrolidinium bromide exhibits specific subcellular localization, which can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production .
特性
IUPAC Name |
1-methyl-1-propylpyrrolidin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.BrH/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJAZZWDBWKZBL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCC1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049328 | |
| Record name | 1-Methyl-1-propylpyrrolidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608140-09-6 | |
| Record name | 1-Methyl-1-propylpyrrolidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1-propylpyrrolidinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methyl-1-propylpyrrolidinium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE22993LG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



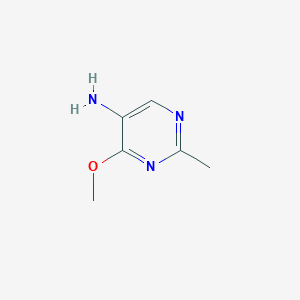

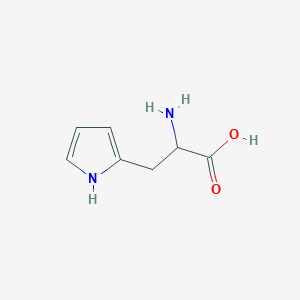
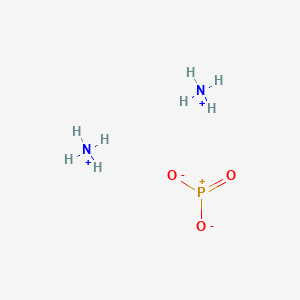

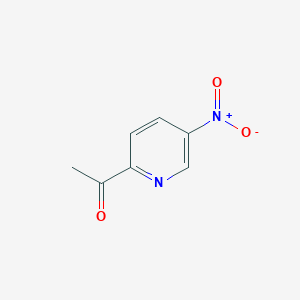
![4-Chlorofuro[3,2-d]pyrimidine](/img/structure/B1591579.png)

![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B1591582.png)

